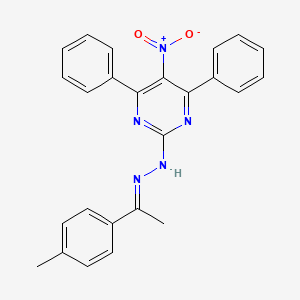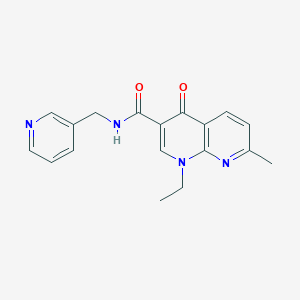
1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine, also known as TCB-2, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It is a potent agonist of the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes in the body. TCB-2 has been the subject of scientific research due to its potential applications in the field of pharmacology.
Mécanisme D'action
1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine acts as a potent agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of this receptor leads to the activation of various intracellular signaling pathways, including the phospholipase C and protein kinase C pathways. This results in the release of neurotransmitters such as dopamine and glutamate, which are involved in mood regulation, perception, and cognition.
Biochemical and Physiological Effects:
1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and glutamate in the brain, which are involved in mood regulation, perception, and cognition. 1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine has also been found to increase heart rate and blood pressure, which are indicative of its sympathomimetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of serotonin on the central nervous system in a more precise and controlled manner. However, one of the limitations of using 1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine is its potential for toxicity, which can lead to adverse effects in animal models and humans.
Orientations Futures
There are several future directions for research on 1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine. One area of interest is the development of new drugs that target the 5-HT2A receptor for the treatment of various psychiatric and neurological disorders. Another area of interest is the study of the role of the 5-HT2A receptor in the regulation of sleep and circadian rhythms. Additionally, further research is needed to investigate the potential long-term effects of 1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine on the central nervous system and to develop strategies to mitigate its toxicity.
Méthodes De Synthèse
The synthesis of 1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine involves several chemical reactions, including the condensation of 3,4-dimethylbenzaldehyde with 2-thiophenecarboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through a reaction with piperazine in the presence of acetic anhydride.
Applications De Recherche Scientifique
1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine has been used in scientific research to study the effects of serotonin on the central nervous system. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in various physiological and pathological processes, including mood regulation, perception, and cognition. 1-(3,4-dimethylphenyl)-4-(2-thienylcarbonyl)piperazine has been used to investigate the role of the 5-HT2A receptor in these processes and to develop new drugs that target this receptor.
Propriétés
IUPAC Name |
[4-(3,4-dimethylphenyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-5-6-15(12-14(13)2)18-7-9-19(10-8-18)17(20)16-4-3-11-21-16/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNJIDFOKDSQMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197891 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-Dimethylphenyl)-4-(2-thienylcarbonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorobenzyl)thio]pyrimidine](/img/structure/B5775187.png)


![4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)

![6-methyl-7-[(2-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775230.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5775239.png)




![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5775287.png)
